Cas no 851893-26-0 (Cyclo[N-methyl-L-alanyl-N-methyl-L-valyl-N-methyl-L-valyl-(2S)-2-hydroxy-3-methylbutanoyl-L-prolyl-L-prolyl-L-valyl-(3R)-3-hydroxy-2,2-dimethyloctanoyl-L-isoleucyl])

Cyclo[N-methyl-L-alanyl-N-methyl-L-valyl-N-methyl-L-valyl-(2S)-2-hydroxy-3-methylbutanoyl-L-prolyl-L-prolyl-L-valyl-(3R)-3-hydroxy-2,2-dimethyloctanoyl-L-isoleucyl] structure
851893-26-0 structure
Produktname:Cyclo[N-methyl-L-alanyl-N-methyl-L-valyl-N-methyl-L-valyl-(2S)-2-hydroxy-3-methylbutanoyl-L-prolyl-L-prolyl-L-valyl-(3R)-3-hydroxy-2,2-dimethyloctanoyl-L-isoleucyl]
CAS-Nr.:851893-26-0
MF:C52H89N7O11
MW:988.303375005722
CID:4233304
PubChem ID:11423228

Cyclo[N-methyl-L-alanyl-N-methyl-L-valyl-N-methyl-L-valyl-(2S)-2-hydroxy-3-methylbutanoyl-L-prolyl-L-prolyl-L-valyl-(3R)-3-hydroxy-2,2-dimethyloctanoyl-L-isoleucyl] Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclo[N-methyl-L-alanyl-N-methyl-L-valyl-N-methyl-L-valyl-(2S)-2-hydroxy -3-methylbutanoyl-L-prolyl-L-prolyl-L-valyl-(3R)-3-hydroxy-2,2-dimethyloct anoyl-L-isoleucyl]
    • CHEBI:204295
    • Wewakpeptin B
    • 851893-26-0
    • (3S,9S,12S,15S,18S,21S,25R,28S,31S)-21-[(2S)-butan-2-yl]-13,16,18,19,24,24-hexamethyl-25-pentyl-9,12,15,28-tetra(propan-2-yl)-10,26-dioxa-1,7,13,16,19,22,29-heptazatricyclo[29.3.0.03,7]tetratriacontane-2,8,11,14,17,20,23,27,30-nonone
    • DTXSID001046728
    • (6S,9S,12S,15S,18S,22R,25S,27aS,32aS)-18-((S)-sec-butyl)-6,9,12,25-tetraisopropyl-10,13,15,16,21,21-hexamethyl-22-pentyloctadecahydro-1H,8H-dipyrrolo[2,1-f:2',1'-i][1,13]dioxa[4,7,10,16,19,22,25]heptaazacyclooctacosine-5,8,11,14,17,20,24,27,32(6H,32aH)-nonaone
    • (3S,9R,12S,15S,18S,21S,25R,28S,31S)-21-((2S)-butan-2-yl)-13,16,18,19,24,24-hexamethyl-25-pentyl-9,12,15,28-tetra(propan-2-yl)-10,26-dioxa-1,7,13,16,19,22,29-heptazatricyclo(29.3.0.03,7)tetratriacontane-2,8,11,14,17,20,23,27,30-nonone
    • (3S,9S,12S,15S,18S,21S,25R,28S,31S)-21-((2S)-butan-2-yl)-13,16,18,19,24,24-hexamethyl-25-pentyl-9,12,15,28-tetra(propan-2-yl)-10,26-dioxa-1,7,13,16,19,22,29-heptazatricyclo(29.3.0.03,7)tetratriacontane-2,8,11,14,17,20,23,27,30-nonone
    • (3S,9R,12S,15S,18S,21S,25R,28S,31S)-21-[(2S)-butan-2-yl]-13,16,18,19,24,24-hexamethyl-25-pentyl-9,12,15,28-tetra(propan-2-yl)-10,26-dioxa-1,7,13,16,19,22,29-heptazatricyclo[29.3.0.03,7]tetratriacontane-2,8,11,14,17,20,23,27,30-nonone
    • (6S,9S,12S,15S,18S,22R,25S,27aS,32aS)-18-((S)-sec-butyl)-6,9,12,25-tetraisopropyl-10,13,15,16,21,21-hexamethyl-22-pentyloctadecahydro-1H,8H-dipyrrolo(2,1-f:2',1'-i)(1,13)dioxa(4,7,10,16,19,22,25)heptaazacyclooctacosine-5,8,11,14,17,20,24,27,32(6H,32aH)-nonaone
    • Cyclo[N-methyl-L-alanyl-N-methyl-L-valyl-N-methyl-L-valyl-(2S)-2-hydroxy-3-methylbutanoyl-L-prolyl-L-prolyl-L-valyl-(3R)-3-hydroxy-2,2-dimethyloctanoyl-L-isoleucyl]
    • Inchi: InChI=1S/C52H89N7O11/c1-18-20-21-26-37-52(13,14)51(68)54-39(33(11)19-2)46(63)55(15)34(12)44(61)56(16)40(30(5)6)47(64)57(17)41(31(7)8)50(67)70-42(32(9)10)48(65)59-28-23-25-36(59)45(62)58-27-22-24-35(58)43(60)53-38(29(3)4)49(66)69-37/h29-42H,18-28H2,1-17H3,(H,53,60)(H,54,68)/t33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m0/s1
    • InChI-Schlüssel: BMHUXRHQCDUIBJ-RCNMYSQZSA-N
    • Lächelt: CCCCCC1C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C)C)C)C(C)CC)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 987.66200668g/mol
  • Monoisotopenmasse: 987.66200668g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 70
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 1890
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8
  • Topologische Polaroberfläche: 212Ų

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